molecular formula C9H18N2O4 B7814523 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B7814523
M. Wt: 218.25 g/mol
InChI Key: MDCPCLPRWLKUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is a versatile organic compound that plays a significant role in various scientific and industrial applications. This compound is characterized by its amino group and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: In industrial settings, the compound is often synthesized through similar methods, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate is commonly used for the oxidation of amino groups.

  • Reduction: Various reducing agents can be employed depending on the desired product.

  • Substitution: Strong acids like trifluoroacetic acid are used to remove the BOC group.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the amino group.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Amino acids without the BOC protecting group.

Scientific Research Applications

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of amino acid metabolism and protein synthesis.

  • Medicine: It is utilized in the development of pharmaceuticals and as a building block for drug synthesis.

  • Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its amino group and the BOC protecting group. The BOC group protects the amino group during synthesis and can be selectively removed when needed. The amino group can interact with various molecular targets and pathways, making it a valuable tool in organic synthesis and drug development.

Comparison with Similar Compounds

4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its BOC protecting group, which provides stability and versatility in synthesis. Similar compounds include:

  • 4-Amino-2-((benzyloxycarbonyl)amino)butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.

  • 4-Amino-2-((fluorenylmethyloxycarbonyl)amino)butanoic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

These compounds share similarities in their use as intermediates in organic synthesis but differ in the type of protecting group, which influences their reactivity and applications.

Properties

IUPAC Name

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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